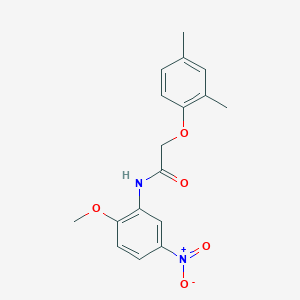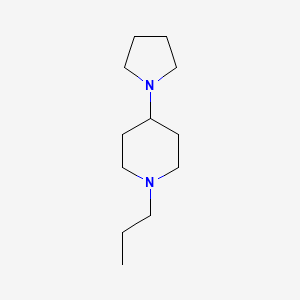
1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as BrMPT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BrMPT is a pyrimidinedione derivative that exhibits a unique chemical structure, which makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory cytokines. Additionally, 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to reduce oxidative stress and protect against DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in laboratory experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to exhibit potent anti-inflammatory and anticancer properties, making it a valuable tool for studying these diseases. However, one of the limitations of using 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in laboratory experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, including the development of novel derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its potential therapeutic applications in various areas of medicine. Finally, more research is needed to evaluate the safety and efficacy of 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in preclinical and clinical studies.
Méthodes De Synthèse
1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized through various methods, including condensation reactions, cyclization reactions, and oxidation reactions. One of the most common methods for synthesizing 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 4-bromo-2-methylbenzoic acid with thiourea in the presence of a catalyst such as hydrochloric acid. The resulting product is then oxidized using hydrogen peroxide to yield 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Applications De Recherche Scientifique
1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential therapeutic applications in various areas of medicine, including cancer, inflammation, and neurological disorders. Several studies have shown that 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
1-(4-bromo-2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-6-4-7(12)2-3-8(6)14-10(16)5-9(15)13-11(14)17/h2-4H,5H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJKKVKSQQCBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)CC(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-dimethyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one](/img/structure/B5690479.png)
![1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5690480.png)
![8-methoxy-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)chromane-3-carboxamide](/img/structure/B5690483.png)
![8-(butylsulfonyl)-2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690484.png)
![2-amino-4-ethyl-6-[(2-methylbenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5690491.png)
![3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5690493.png)

![2-allyl-9-[6-(1-hydroxyethyl)-2-pyridinyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690515.png)
![7-methoxy-3-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5690518.png)


![9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690528.png)
![4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide](/img/structure/B5690532.png)
![9-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690536.png)